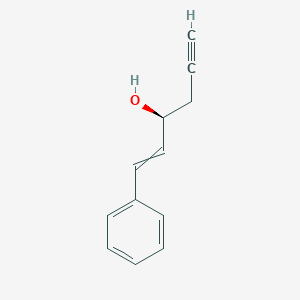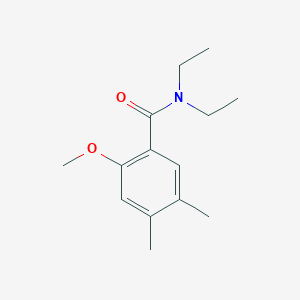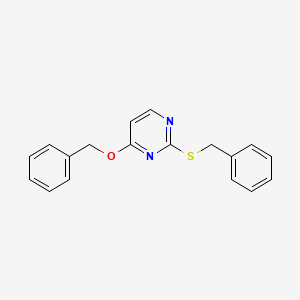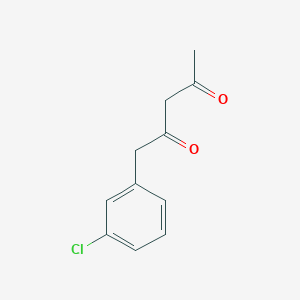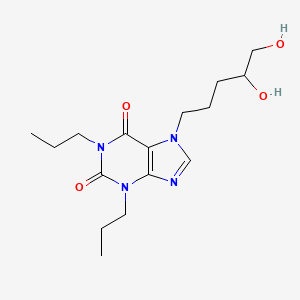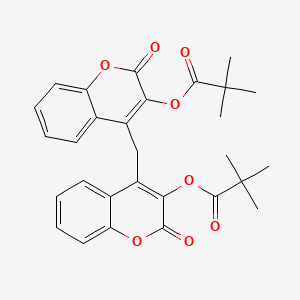
Propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester is a complex organic compound known for its unique structural properties This compound is characterized by the presence of a propanoic acid moiety linked to a methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester typically involves the esterification of 2,2-dimethylpropanoic acid with methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with cellular pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2,2-dimethyl-, methyl ester: Similar in structure but with a methyl ester group instead of the methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester group.
Propanoic acid, 2,2-dimethyl-, ethyl ester: Contains an ethyl ester group, differing in its ester moiety.
Properties
CAS No. |
81456-57-7 |
|---|---|
Molecular Formula |
C29H28O8 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
[4-[[3-(2,2-dimethylpropanoyloxy)-2-oxochromen-4-yl]methyl]-2-oxochromen-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H28O8/c1-28(2,3)26(32)36-22-18(16-11-7-9-13-20(16)34-24(22)30)15-19-17-12-8-10-14-21(17)35-25(31)23(19)37-27(33)29(4,5)6/h7-14H,15H2,1-6H3 |
InChI Key |
FYURZQZPZYVGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C2=CC=CC=C2OC1=O)CC3=C(C(=O)OC4=CC=CC=C43)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)
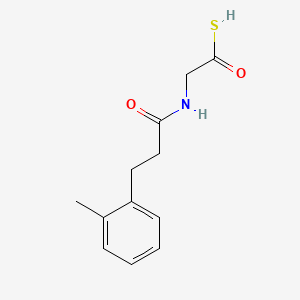
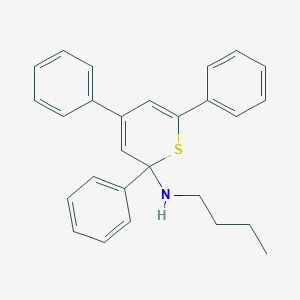
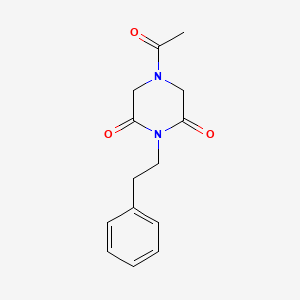
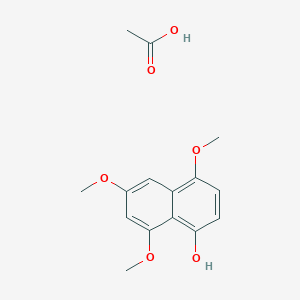

![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)

